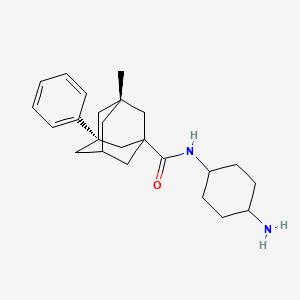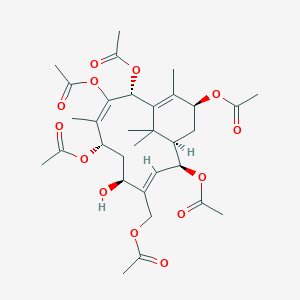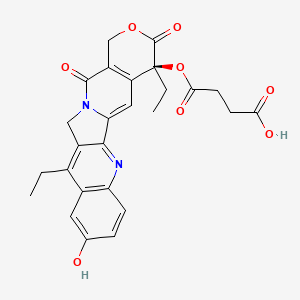
Osimertinib-13C,d3-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osimertinib-13C,d3-1, also known as AZD-9291-13C,d3-1 or Mereletinib-13C,d3-1, is a deuterium and carbon-13 labeled derivative of Osimertinib. Osimertinib is a third-generation, orally active, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It is primarily used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations, including L858R and T790M .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Osimertinib-13C,d3-1 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Osimertinib molecule. This process is typically carried out using advanced organic synthesis techniques, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to maintain the purity and stability of the compound. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure its purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Osimertinib-13C,d3-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific positions in the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development purposes .
Scientific Research Applications
Osimertinib-13C,d3-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways and distribution of Osimertinib in the body.
Biology: Employed in studies to investigate the interaction of Osimertinib with biological targets, such as EGFR.
Medicine: Utilized in clinical research to develop new therapeutic strategies for treating NSCLC and overcoming drug resistance.
Industry: Applied in the development of new drugs and formulations, as well as in quality control processes .
Mechanism of Action
Osimertinib-13C,d3-1 exerts its effects by selectively inhibiting the activity of mutant EGFR, particularly the L858R and T790M mutations. It binds covalently to the cysteine residue in the ATP-binding site of the EGFR, thereby preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Osimertinib-13C,d3-1 include:
Gefitinib: A first-generation EGFR inhibitor used to treat NSCLC.
Erlotinib: Another first-generation EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity but higher toxicity.
Dacomitinib: Another second-generation inhibitor with increased potency but also higher toxicity .
Uniqueness
This compound is unique due to its selective inhibition of both sensitizing and resistance mutations in EGFR, its ability to cross the blood-brain barrier, and its reduced toxicity compared to earlier generations of EGFR inhibitors. These properties make it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C28H33N7O2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2,3,3-trideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl](113C)prop-2-enamide |
InChI |
InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i1D2,7D,27+1 |
InChI Key |
DUYJMQONPNNFPI-GGPHLRIPSA-N |
Isomeric SMILES |
[2H]C(=C([2H])[13C](=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)[2H] |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)


![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)






![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)

